![molecular formula C7H8BNO4 B138212 (4-Methyl-2-nitrophenyl)boronic acid CAS No. 143697-03-4](/img/structure/B138212.png)
(4-Methyl-2-nitrophenyl)boronic acid
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Overview
Description
(4-Methyl-2-nitrophenyl)boronic acid is a useful synthetic intermediate. It is a reagent used for ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings, Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines and Diels-Alder or C-H activation reactions .
Synthesis Analysis
The synthesis of (4-Methyl-2-nitrophenyl)boronic acid involves the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular formula of (4-Methyl-2-nitrophenyl)boronic acid is C7H8BNO4. It has an average mass of 180.954 Da and a monoisotopic mass of 181.054642 Da .Chemical Reactions Analysis
(4-Methyl-2-nitrophenyl)boronic acid is involved in various chemical reactions. For instance, it is used in Suzuki-Miyaura cross-coupling reactions with aryl halides or nitroarenediazonium tetrafluoroborates .Physical And Chemical Properties Analysis
(4-Methyl-2-nitrophenyl)boronic acid is a solid at room temperature . Its density is 1.3±0.1 g/cm3, boiling point is 382.8±52.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 43.9±0.4 cm3, and a molar volume of 135.2±5.0 cm3 .Scientific Research Applications
Suzuki–Miyaura Coupling
(4-Methyl-2-nitrophenyl)boronic acid: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. The success of SM coupling arises from its mild reaction conditions, functional group tolerance, and environmentally benign nature. The compound serves as an organoboron reagent, readily transmetalating with palladium(II) complexes to form new C–C bonds .
Ligand-Free Palladium-Catalyzed Cross-Couplings
In ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings, 4-nitrophenylboronic acid acts as a reagent. This method allows the efficient synthesis of biaryl compounds, which are essential in medicinal chemistry, materials science, and natural product synthesis .
Ruthenium-Catalyzed Direct Arylation
The compound also participates in ruthenium-catalyzed direct arylation reactions. Specifically, it enables the arylation of benzylic sp3 carbons in acyclic amines. This transformation provides a straightforward route to functionalized amines, which have applications in drug discovery and organic synthesis .
Diels-Alder Reactions and C-H Activation
Researchers have explored the use of 4-nitrophenylboronic acid in Diels-Alder reactions and C-H activation processes. These reactions allow the construction of complex cyclic structures and the functionalization of aromatic compounds, respectively .
Regioselective Suzuki-Miyaura Coupling
Beyond its general SM coupling applications, this compound has been employed in regioselective Suzuki-Miyaura coupling reactions. By carefully controlling reaction conditions, chemists can selectively form specific C–C bonds, enhancing synthetic efficiency .
Molecular Recognition of Saccharides
Boronic acid motifs, including 4-nitrophenylboronic acid , are widely used for sensing mono- and polysaccharides. These molecules are challenging to differentiate due to their structural similarities. Researchers exploit boronic acids’ ability to form reversible complexes with saccharides, enabling selective recognition and sensing .
Safety and Hazards
Future Directions
Boronic acids, including (4-Methyl-2-nitrophenyl)boronic acid, have been increasingly seen in approved drugs . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids have a promising future in medicinal chemistry.
properties
IUPAC Name |
(4-methyl-2-nitrophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHIVXNOPOXRIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)[N+](=O)[O-])(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326214 |
Source
|
Record name | (4-Methyl-2-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-nitrophenyl)boronic acid | |
CAS RN |
143697-03-4 |
Source
|
Record name | (4-Methyl-2-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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